Thiram D12

Descripción

BenchChem offers high-quality Thiram D12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiram D12 including the price, delivery time, and more detailed information at info@benchchem.com.

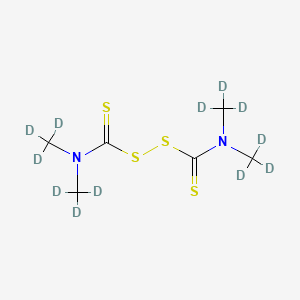

Structure

3D Structure

Propiedades

IUPAC Name |

bis(trideuteriomethyl)carbamothioylsulfanyl N,N-bis(trideuteriomethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S4/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAZQDVKQLNFPE-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SSC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Thiram-d12 in Quantitative Bioanalysis

[1][2]

Executive Summary

Thiram-d12 (Tetramethyl-d12-thiuram disulfide) is the fully deuterated isotopologue of the dithiocarbamate fungicide Thiram.[1][2][3][4] It serves as the critical Internal Standard (ISTD) for Isotope Dilution Mass Spectrometry (IDMS), specifically designed to correct for the severe matrix effects and degradation issues inherent to dithiocarbamate analysis.[2]

This guide details the physicochemical architecture of Thiram-d12, its synthesis pathway, and a validated LC-MS/MS workflow for its application in complex matrices (e.g., acidic fruit extracts), where native Thiram is prone to rapid hydrolysis.[1]

Part 1: Molecular Architecture & Physicochemical Properties[2]

Thiram-d12 differs from native Thiram by the substitution of all 12 methyl protons (

Chemical Identity Table[1][2][4]

| Property | Data Specification |

| Chemical Name | Thiram-d12 (Bis(dimethylthiocarbamoyl) disulfide-d12) |

| CAS Number | 69193-86-8 |

| Molecular Formula | |

| Molecular Weight | 252.51 g/mol (Native Thiram: ~240.43 g/mol ) |

| Exact Mass | 252.0637 Da |

| Solubility | Soluble in Chloroform, Acetone, Acetonitrile; low solubility in water.[1][2][4] |

| Purity Standard | Typically ≥98 atom % D; ≥98% Chemical Purity |

| Appearance | White to off-white crystalline solid |

Structural Visualization

The molecule consists of two dimethyl-d6-dithiocarbamate subunits linked by a disulfide bond.[1][2] The stability of the C-D bond (stronger than C-H due to the kinetic isotope effect) provides marginal stability improvements, but its primary function is mass-differentiation.[1][2]

Figure 1: Structural connectivity of Thiram-d12, highlighting the deuterated methyl groups (CD3) and the central disulfide bridge.[1][2]

Part 2: Synthesis & Isotopic Purity[2]

The synthesis of Thiram-d12 follows the oxidative dimerization of dithiocarbamates, but requires deuterated precursors.[1] The high cost of the material dictates a high-yield pathway starting from Dimethylamine-d6 .[1][2]

Synthesis Pathway[2]

-

Precursor Formation: Reaction of Dimethylamine-d6 with Carbon Disulfide (

) in the presence of a base (NaOH) to form Sodium Dimethyldithiocarbamate-d6.[2] -

Oxidative Coupling: The dithiocarbamate salt is oxidized (typically using

or Iodine) to form the disulfide linkage, yielding Thiram-d12.[2]

Figure 2: Synthetic route from deuterated amine precursors to Thiram-d12.[1][2]

Part 3: Analytical Application (LC-MS/MS)

The Challenge: Degradation & Matrix Effects

Native Thiram is notoriously unstable in acidic matrices (e.g., apple or grape juice), rapidly degrading into Dimethyldithiocarbamate (DMD) and

-

Risk: If Thiram degrades during extraction, it may be falsely identified as Ziram (Zinc dimethyldithiocarbamate).[1][2][5][6]

-

Solution: Use Thiram-d12 as an internal standard added before extraction to track recovery losses, and utilize an Alkaline Sulfite Buffer to stabilize the analyte.[1][2][5][6]

Protocol: Thiram-d12 Isotope Dilution Workflow

This protocol minimizes degradation and corrects for ion suppression in Electrospray Ionization (ESI).[2]

Reagents

-

Extraction Buffer: 0.1M Sodium Sulfite + 0.1M NaOH (pH > 9).[2]

Step-by-Step Methodology

-

Sample Homogenization: Weigh 10g of sample (fruit/vegetable).

-

ISTD Spiking (Critical): Add 50 µL of Thiram-d12 Stock immediately to the sample.[2] This ensures the ISTD experiences the same degradation conditions as the analyte.[1][2]

-

Alkaline Extraction: Add 10 mL of Alkaline Sulfite Buffer.

-

Partitioning: Add 10 mL Acetonitrile, shake vigorously for 1 min.

-

Salting Out: Add 4g

+ 1g NaCl. Centrifuge at 3000xg for 5 min. -

Analysis: Inject the supernatant into LC-MS/MS (ESI Positive Mode).

LC-MS/MS Transitions (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |

| Thiram (Native) | 241.0 ( | 88.0 | 72.0 |

| Thiram-d12 (ISTD) | 253.1 ( | 94.1 | 78.1 |

Note: The mass shift of +12 Da prevents "cross-talk" between the native and deuterated signals.[1]

Figure 3: Validated IDMS workflow ensuring stability of Thiram via alkaline extraction and deuterated internal standardization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129318160, Thiram D12.[1][2] Retrieved from [Link][2]

-

Perret, D. et al. (2014). Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS.[1][2] Food Additives & Contaminants: Part A. Retrieved from [Link][2]

-

Food and Agriculture Organization (FAO). Thiram: Toxicological evaluation and degradation pathways.[1][2] Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Thiram | C6H12N2S4 | CID 5455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Thiram D12 | C6H12N2S4 | CID 129318160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Precision in Residue Analysis: The Role of Thiram-d12 Isotopic Enrichment

Executive Summary

In the high-stakes arena of pesticide residue analysis and drug development, the margin for error is non-existent. Thiram (tetramethylthiuram disulfide), a widely used dithiocarbamate fungicide, presents unique analytical challenges due to its susceptibility to degradation and severe matrix effects in complex samples like fruits and vegetables.[1]

This technical guide addresses the critical role of Thiram-d12 (

Part 1: The Physics of Isotopic Enrichment

The "Sulfur Problem" and Why d12 Matters

To the novice, a d6-labeled standard might seem sufficient. However, Thiram contains four sulfur atoms. Sulfur has a significant natural isotope,

In a native Thiram molecule (

-

M+0: 100% (Relative)

-

M+2 (

): ~17% (Significant signal) -

M+4 (

): ~1.5%

If one were to use a standard with only a +6 Da shift (Thiram-d6), the M+0 peak of the standard could theoretically overlap with the M+6 region of a high-concentration native analyte, or vice versa, creating "cross-talk" that skews quantitation.

Thiram-d12 provides a mass shift of +12 Da (

Defining Enrichment vs. Species Abundance

A common misconception in procurement is equating "Atom % Enrichment" with "Isotopic Purity."

-

Atom % Enrichment: The probability that a specific site contains Deuterium (D) instead of Hydrogen (H).[3][4][5] Commercial standards typically target

. -

Species Abundance: The percentage of molecules that are fully deuterated (

).[6][7]

This relationship is governed by binomial expansion. If the enrichment per site is 99% (

Even at 99% enrichment, only ~88% of the standard is the fully labeled

Part 2: Synthesis and Quality Control

The synthesis of Thiram-d12 is an oxidative coupling reaction. To ensure high isotopic incorporation, the deuterium must be introduced at the precursor stage.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway for Thiram-d12. The isotopic integrity is determined entirely by the quality of the Dimethylamine-d6 precursor.

Quality Control Criteria

Before using a batch of Thiram-d12 for regulatory analysis, verify the following:

| Parameter | Specification | Method | Reason |

| Chemical Purity | >98% | HPLC-UV (254 nm) | Impurities cause incorrect concentration calculations. |

| Isotopic Enrichment | >99 atom % D | H-NMR | Ensure minimal protonated species. |

| Signal Contribution | <0.1% to Native | LC-MS/MS | Inject pure IS and monitor Native transition. Must be silent. |

Part 3: Analytical Application (LC-MS/MS)

The primary application of Thiram-d12 is Isotope Dilution Mass Spectrometry (IDMS). This method is self-validating because the internal standard suffers the exact same matrix suppression and extraction losses as the analyte.

MRM Transitions

Thiram fragments via the cleavage of the disulfide bond, yielding the dimethylthiocarbamoyl cation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Loss/Fragment |

| Native Thiram | 240.4 ( | 88.0 | |

| Thiram-d12 | 252.5 ( | 94.0 |

Note: Some methods utilize the

Analytical Workflow & Decision Tree

Figure 2: Analytical decision tree. Spiking before extraction is non-negotiable for correcting recovery losses.

Part 4: Stability and Handling

The Back-Exchange Myth

Researchers often fear deuterium "back-exchange" (D swapping with H in solution).

-

Fact: Deuterium on methyl groups attached to nitrogen (as in Thiram) is chemically stable under standard LC conditions (pH 3-8).

-

Risk: Exchange only occurs under extreme acidic/basic conditions or high temperatures over prolonged periods.

Degradation Tracking

Thiram degrades into dimethyldithiocarbamate (DMDTC) and Carbon Disulfide (

-

Advantage of d12: If Thiram-d12 degrades during extraction, it forms DMDTC-d6.

-

Protocol Tip: Modern methods often monitor both Thiram and DMDTC. The d12 standard allows you to quantify the total dithiocarbamate load if you monitor the d6-DMDTC transition (m/z 94) alongside the parent.

References

-

United States Environmental Protection Agency (EPA). (2025). Thiram: Human Health Risk Assessment. Available at: [Link]

-

Food and Agriculture Organization (FAO). (2025). Pesticide Residues in Food: Thiram Evaluations.[7][9][10][11] Available at: [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). Thiram Compound Summary.[7][9][12] Available at: [Link]

-

ResearchGate. (2025). Selective determination of thiram residues in fruit and vegetables by LC-MS.[1][6][7] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ukisotope.com [ukisotope.com]

- 4. isotope.com [isotope.com]

- 5. isotope.com [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fao.org [fao.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiram | C6H12N2S4 | CID 5455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Operational Safety and Analytical Integrity of Thiram-d12

Part 1: Executive Summary & Isotopic Identity

This guide transcends the standard 16-section Safety Data Sheet (SDS). It is designed for analytical chemists and toxicologists who require a deeper understanding of Thiram-d12 , a stable isotope-labeled internal standard (ISTD) used primarily in the quantification of dithiocarbamate fungicide residues via LC-MS/MS and GC-MS.

While Thiram-d12 shares the toxicological profile of its non-labeled parent (Thiram), its application in micro-quantities ($/mg) demands a specialized approach to handling, storage, and waste management that differs from bulk agricultural pesticide handling.

Chemical Identity & Physical Properties

Thiram-d12 is the fully deuterated analog of Thiram, where all twelve hydrogen atoms are replaced by deuterium (

| Property | Native Thiram (d0) | Thiram-d12 (ISTD) |

| CAS Number | 137-26-8 | 69193-86-8 (varies by supplier) |

| Formula | ||

| Mol. Weight | 240.43 g/mol | 252.50 g/mol |

| Appearance | White/Cream Powder | Off-White Solid |

| Solubility | Chloroform, Acetone, DCM | Chloroform, Methanol, DMSO |

| Storage | Ambient (Bulk) | -20°C (Inert atmosphere) |

Part 2: Hazard Profiling & Toxicology (SDS Interpretation)

Core Directive: Treat Thiram-d12 with the same high-hazard precautions as native Thiram. The isotopic labeling does not mitigate biological toxicity.

The "Antabuse" Effect (Critical Safety Warning)

Thiram is a dithiocarbamate that acts similarly to Disulfiram (Antabuse). It inhibits the enzyme Aldehyde Dehydrogenase (ALDH) .

-

Risk: Exposure to Thiram-d12 followed by alcohol consumption (even small amounts) can precipitate severe vasodilation, nausea, and hypotension.

-

Lab Rule: Personnel handling Thiram-d12 must strictly avoid alcohol consumption 24 hours pre- and post-handling.

Mechanism of Toxicity

The following diagram illustrates the biological pathway of Thiram toxicity, highlighting why personal protective equipment (PPE) is non-negotiable even for milligram quantities.

Figure 1: Mechanism of Action (MOA) for Thiram-d12 toxicity. Note the dual pathway affecting enzymatic function and metal ion homeostasis.

GHS Hazard Classifications

-

Acute Tox. 4 (Oral/Inhalation): Harmful if swallowed or inhaled.

-

Skin Sens. 1: May cause an allergic skin reaction.[1]

-

STOT RE 2: May cause damage to organs (Liver, Thyroid) through prolonged or repeated exposure.[1]

-

Aquatic Acute 1: Very toxic to aquatic life (Do not dispose of stock solutions down the drain).

Part 3: Operational Safety & Stability Protocols

Stability & Storage (The "Cost" Factor)

Thiram-d12 is prone to degradation via oxidation and acid hydrolysis. Improper storage leads to deuterium exchange (loss of isotopic purity) or degradation into dimethylamine and carbon disulfide.

Protocol: The "Cold Chain" Rule

-

Arrival: Upon receipt, immediately transfer the vial to a -20°C non-frost-free freezer .

-

Atmosphere: Store under Argon or Nitrogen gas. Thiram oxidizes to non-toxic but analytically useless byproducts if left in oxygen-rich environments.

-

Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial introduces condensation, which hydrolyzes the compound.

Preparation of Stock Solutions (1 mg/mL)

-

Solvent: Use HPLC-grade Acetonitrile or Methanol . Avoid acidic solvents during initial dissolution.

-

Procedure:

-

Weigh 1.0 mg Thiram-d12 into a tared amber glass vial (Class A balance).

-

Add 1.0 mL Acetonitrile.

-

Vortex for 30 seconds.

-

Sonicate: 1 minute to ensure complete dissolution.

-

Aliquot: Split into 100 µL aliquots in silanized glass inserts.

-

Store: -80°C for long-term stability (up to 12 months).

-

Part 4: Analytical Application (LC-MS/MS)

Thiram-d12 is the "Gold Standard" for compensating matrix effects (ion suppression/enhancement) in complex food matrices (e.g., strawberries, leafy greens).

The Analytical Workflow

The following workflow describes the integration of Thiram-d12 into a QuEChERS-based extraction protocol.

Figure 2: Analytical workflow for Thiram residue analysis using Thiram-d12 internal standard correction.

MRM Transition Parameters

For Triple Quadrupole (QqQ) systems:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Thiram (Native) | 241.0 | 88.0 | 15 | Quantifier |

| Thiram (Native) | 241.0 | 120.0 | 10 | Qualifier |

| Thiram-d12 | 253.1 | 94.1 | 15 | Internal Standard |

Note: The mass shift of +12 Da ensures no crosstalk between the native analyte and the ISTD.

Part 5: Emergency Response & Waste

Accidental Release (Micro-Spill)

Since Thiram-d12 is handled in milligram quantities, large-scale environmental release is unlikely. However, lab bench contamination is a risk.

-

Solid Spill: Do not sweep (creates dust). Dampen a paper towel with ethanol , wipe the area, and dispose of the towel as hazardous chemical waste.

-

Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol to wash skin (increases absorption).

Fire Fighting

-

Media: Water spray, dry chemical, or

.[1] -

Hazard: Burning Thiram-d12 releases Carbon Disulfide (

) and Nitrogen Oxides (

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5455, Thiram. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Thiram - Registration Dossier. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiram. Retrieved from [Link]

-

World Health Organization (WHO). Pesticide Residues in Food: Thiram Toxicology Evaluation. Retrieved from [Link]

Sources

Technical Guide: Thiram-d12 Degradation Pathways in Aqueous Solutions

Executive Summary

Thiram-d12 (Bis(dimethyl-d3-thiocarbamoyl) disulfide) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of dithiocarbamate fungicides. While deuteration provides mass-resolved specificity for LC-MS/MS applications, it does not confer immunity to the inherent chemical instabilities of the dithiocarbamate class.

This guide details the degradation mechanisms of Thiram-d12 in aqueous environments.[1] Unlike rigid templates, this document focuses on the causality of error : how specific chemical breakdowns (hydrolysis and photolysis) compromise analytical data quality. It provides actionable protocols to characterize these pathways and ensure the integrity of your internal standard during bioanalytical or environmental workflows.

Chemical Identity & Isotopic Architecture

Thiram-d12 is the fully deuterated isotopologue of Thiram.[2] The twelve deuterium atoms are located on the four methyl groups.

-

Chemical Formula:

[3] -

Molecular Weight: ~252.48 g/mol (vs. 240.43 g/mol for native Thiram)

-

Isotopic Fidelity: The C-D bonds are located

to the nitrogen. In degradation reactions involving C-N bond cleavage (hydrolysis), a secondary kinetic isotope effect (KIE) may occur. However, this effect is generally negligible (

Critical Insight: Do not assume Thiram-d12 is more stable than Thiram-d0. Its utility lies in tracking matrix effects and recovery losses, provided it remains intact during the extraction window.

Aqueous Degradation Mechanisms[4]

The degradation of Thiram-d12 is driven by two primary vectors: pH-dependent hydrolysis and photolytic cleavage .

Acid-Catalyzed Hydrolysis (The Dominant Pathway)

Thiram-d12 is highly sensitive to acidic environments. In solutions with pH < 5, the molecule undergoes rapid decomposition.

-

Protonation: The sulfur atoms are protonated, weakening the thiocarbonyl bond.

-

Cleavage: The molecule splits into dimethyldithiocarbamic acid-d6 (DMDTC-d6).

-

Decomposition: The unstable acid rapidly degrades into Dimethylamine-d6 (DMA-d6) and Carbon Disulfide (

) .

Analytical Consequence: If your extraction solvent is acidic (e.g., 0.1% Formic Acid in Acetonitrile), the ISTD signal will decay over time, potentially leading to over-estimation of the native analyte if the degradation rates are not perfectly matched or if the ISTD is added before a delay step.

Photolytic Decomposition

Dithiocarbamates absorb UV light strongly. Upon exposure to ambient light (or UV sources):

-

Homolytic Fission: The central disulfide bond (

) breaks, generating two DMDTC-d6 radicals . -

Fate: These radicals can recombine (reforming parent), react with solvent protons to form DMDTC-d6, or oxidize further to Thiram-d12 monosulfide .

Pathway Visualization

The following diagram maps the degradation topology of Thiram-d12, highlighting the divergence between acid hydrolysis and photolysis.

Figure 1: Divergent degradation pathways of Thiram-d12 under acidic, photolytic, and alkaline stress conditions.

Experimental Protocols for Stability Assessment

To validate the stability of Thiram-d12 in your specific matrix, perform the following self-validating experiments.

Protocol A: pH-Dependent Kinetic Profiling

Objective: Determine the half-life (

-

Buffer Preparation: Prepare 10 mM Ammonium Acetate buffers adjusted to pH 3.0, 5.0, 7.0, and 9.0.

-

Spike: Fortify each buffer with Thiram-d12 to a concentration of 100 ng/mL.

-

Incubation: Store aliquots in amber glass vials at ambient temperature (

). -

Sampling: Inject aliquots at

hours. -

Detection: Monitor MRM transition

(quantifier) and -

Calculation: Plot

vs. Time. The slope

Expected Result:

-

pH 3: Rapid decay (

hours). -

pH 7: Stable (

hours).

Protocol B: Photostability Stress Test

Objective: Quantify loss during benchtop handling.

-

Preparation: Prepare a 1 µg/mL stock of Thiram-d12 in Acetonitrile/Water (50:50).

-

Exposure: Divide into two sets:

-

Set A (Control): Wrapped in aluminum foil (Dark).

-

Set B (Test): Exposed to ambient laboratory fluorescent light.

-

-

Analysis: Analyze both sets after 4 hours.

-

Criteria: If Set B response < 90% of Set A, all extraction steps must be performed under low-light (amber) conditions.

Analytical Implications & Data Interpretation

The degradation of Thiram-d12 directly impacts the accuracy of quantitative assays. The following table summarizes the risks associated with each degradation product.

| Degradation Product | Mechanism | Analytical Risk | Mitigation Strategy |

| Dimethylamine-d6 | Acid Hydrolysis | Signal Loss: This small molecule is not retained on C18 columns and is not detected in standard Thiram MRMs. Result: Low IS recovery. | Buffer aqueous mobile phases to pH > 6.5. Avoid acidic diluents. |

| DMDTC-d6 Anion | Alkaline Hydrolysis | Chelation: The anion is a strong chelator. It can strip metals from the LC system, causing peak tailing or carryover. | Add EDTA (0.1 mM) to the mobile phase to sequester free metals. |

| Thiram-d12 Monosulfide | Photolysis / Oxidation | Interference: May have similar retention time but different mass (-32 Da). Does not interfere with MRM but indicates stock degradation. | Store stock solutions at -20°C in amber vials. |

The "Scrambling" Myth

Researchers often fear D/H scrambling (exchange of deuterium with solvent protons).

-

Fact: The C-D bonds on the methyl groups of Thiram-d12 are chemically inert to exchange under standard LC-MS conditions. Scrambling is not a degradation pathway for this molecule. Loss of signal is purely due to skeletal fragmentation (hydrolysis).

References

-

Ceresana. (2023).[1] Market Study: Fungicides (4th edition).Link

-

Food and Agriculture Organization (FAO). (2000). Pesticide Residues in Food - Thiram Evaluation. FAO Plant Production and Protection Paper. Link

-

Gupta, V. K., et al. (2012). Degradation of thiram in water, soil and plants: A study by high-performance liquid chromatography. Biomedical Chromatography, 26(1), 69-75. Link

-

PubChem. (2023). Thiram-d12 Compound Summary. National Library of Medicine. Link

-

Sharma, V. K., et al. (2003). Thiram: Degradation, applications and analytical methods.[2][4] Journal of Environmental Monitoring, 5, 717-723.[1] Link

Sources

An In-Depth Technical Guide to the Physical Properties and Analytical Applications of Deuterated Thiram

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Role of Deuterated Internal Standards in Thiram Analysis

Thiram, a dithiocarbamate fungicide, sees widespread use in agriculture to safeguard crops from fungal diseases.[1][2] Its prevalence necessitates robust and accurate analytical methods for residue monitoring in food products and environmental samples to ensure consumer safety and regulatory compliance. The inherent complexities of sample matrices and the potential for analyte loss during sample preparation present significant challenges to achieving precise quantification. The use of stable isotope-labeled internal standards, particularly deuterated analogs, has become the gold standard in mass spectrometry-based quantitative analysis to overcome these hurdles.

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated thiram (thiram-d12) and its application as an internal standard for the accurate quantification of thiram. As a Senior Application Scientist, this document synthesizes fundamental physicochemical data with practical, field-proven insights into its analytical workflow.

Physicochemical Properties: A Comparative Analysis of Thiram and Deuterated Thiram (Thiram-d12)

The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher molecular weight but nearly identical chemical properties to its non-deuterated counterpart.[3] This subtle yet significant modification is the cornerstone of its utility as an internal standard. The physical properties of thiram are well-documented, and while specific experimental data for thiram-d12 is not extensively published, its properties are expected to be very similar to those of unlabeled thiram.

Table 1: Comparative Physicochemical Properties of Thiram and Thiram-d12

| Property | Thiram | Deuterated Thiram (Thiram-d12) | Reference(s) |

| Chemical Name | Tetramethylthiuram disulfide | Tetramethyl-d12-thiuram disulfide | [2][4] |

| CAS Number | 137-26-8 | 69193-86-8 | [2][4] |

| Molecular Formula | C₆H₁₂N₂S₄ | C₆D₁₂N₂S₄ | [2][4] |

| Molecular Weight | 240.43 g/mol | 252.51 g/mol | [2][4] |

| Exact Mass | 239.9883 g/mol | 252.0637 g/mol | [4] |

| Appearance | White to yellow crystalline powder | Assumed to be a white to yellow crystalline powder | [2] |

| Melting Point | 155-156 °C | Not experimentally determined, but expected to be very similar to thiram. | [2] |

| Solubility in Water | 30 mg/L | Expected to be very similar to thiram. | [2] |

| Solubility in Organic Solvents | Soluble in chloroform and acetone. | Expected to be soluble in chloroform and acetone. | [2] |

| Isotopic Enrichment | Not Applicable | Typically >98% | [5] |

| Chemical Purity | Analytical standard grade available | Typically >98% | [5] |

Synthesis of Deuterated Thiram (Thiram-d12): A Conceptual Overview

To synthesize thiram-d12, the key modification would be the use of a deuterated starting material. Specifically, deuterated dimethylamine (dimethylamine-d6) would be used in place of standard dimethylamine.

Figure 1: Conceptual workflow for the synthesis of deuterated thiram (Thiram-d12).

The resulting thiram-d12 would then be purified using standard techniques such as recrystallization to achieve the high chemical and isotopic purity required for its use as an internal standard.

Analytical Methodology: Leveraging Deuterated Thiram in LC-MS/MS Analysis

The primary application of deuterated thiram is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of thiram residues. The co-elution of the analyte and its deuterated counterpart, coupled with their distinct mass-to-charge ratios, allows for highly accurate and precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[8]

Experimental Protocol: Quantification of Thiram in Fruit and Vegetable Matrices

The following protocol is a representative example of an LC-MS/MS method for the determination of thiram residues, utilizing thiram-d12 as an internal standard. This method has been adapted from established and validated procedures.[8]

1. Materials and Reagents:

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid.

-

Standards: Thiram (analytical standard), Thiram-d12 (isotopically labeled internal standard).

-

Reagents: Anhydrous magnesium sulfate, Sodium chloride.

-

Sample Matrix: e.g., fruit or vegetable homogenate.

2. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve thiram and thiram-d12 in acetonitrile to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the thiram stock solution in a suitable solvent (e.g., acetonitrile).

-

Internal Standard Spiking Solution: Prepare a working solution of thiram-d12 at a fixed concentration (e.g., 1 µg/mL) in acetonitrile.

3. Sample Preparation (QuEChERS-based extraction):

-

Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of the thiram-d12 internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer an aliquot of the supernatant to a clean tube for d-SPE cleanup if necessary, or directly for LC-MS/MS analysis after appropriate dilution.

Figure 2: QuEChERS-based sample preparation workflow for thiram analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

-

Thiram: Precursor ion (m/z) → Product ion (m/z)

-

Thiram-d12: Precursor ion (m/z) → Product ion (m/z)

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of thiram to thiram-d12 against the concentration of the thiram standards.

-

Quantify the amount of thiram in the samples using the calibration curve.

Isotopic Effects: Considerations for Accurate Quantification

While deuterated internal standards are designed to mimic the behavior of the analyte, minor differences in physicochemical properties can arise due to the increased mass of deuterium. These "isotopic effects" can manifest in two primary ways in an LC-MS/MS analysis:

-

Chromatographic Isotope Effect: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[9] This is attributed to the subtle differences in van der Waals interactions and hydrophobicity. While this effect is generally small, it is crucial to ensure that the chromatographic peak shapes are symmetrical and that the integration windows for both the analyte and the internal standard are appropriate to encompass any minor retention time shifts.

-

Mass Spectrometric Isotope Effect: The fragmentation patterns of the deuterated and non-deuterated compounds in the mass spectrometer are expected to be very similar. However, the presence of deuterium atoms can sometimes influence fragmentation pathways, potentially leading to minor differences in the relative abundance of fragment ions. It is therefore essential to optimize the MS/MS parameters (e.g., collision energy) for both the analyte and the internal standard to ensure sensitive and specific detection. The primary fragment ion of thiram is typically observed at m/z 88, corresponding to the dimethylthiocarbamoyl cation.[10] For thiram-d12, this fragment would be expected at m/z 94.

Stability and Storage

Both thiram and its deuterated analog are susceptible to degradation under certain conditions. Thiram is known to be unstable in acidic media and can degrade upon exposure to heat, air, or moisture.[1] Therefore, it is recommended to store stock solutions of both compounds in a cool, dark place, and to prepare fresh working solutions regularly. During sample preparation, minimizing exposure to acidic conditions and elevated temperatures is crucial to prevent analyte degradation.[8] The use of a deuterated internal standard that is subject to the same degradation pathways as the analyte provides a self-validating system, as any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.

Conclusion

Deuterated thiram (thiram-d12) is an indispensable tool for the accurate and reliable quantification of thiram residues in complex matrices. Its physical and chemical properties closely mimic those of the native compound, allowing it to serve as an ideal internal standard in LC-MS/MS analyses. By compensating for variations in sample preparation and instrumental response, the use of thiram-d12 ensures the generation of high-quality, defensible data that is essential for regulatory compliance and consumer safety. This guide has provided a comprehensive overview of the key physical properties, synthesis, and analytical applications of deuterated thiram, offering researchers and scientists a valuable resource for their analytical endeavors.

References

- BE1012460A3 - PROCESS FOR PREPARATION tetramethylthiuram disulfide.

-

(PDF) Synthesis of tetraalkylthiuram disulfides using different oxidants in recycling solvent mixture - ResearchGate. [Link]

-

The determination of Thiram Residues in Fruit by UPLC-MS/MS - ResearchGate. [Link]

-

Thiram D12 | C6H12N2S4 | CID 129318160 - PubChem - NIH. [Link]

-

Thiram - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI. [Link]

-

Optimisation and validation of a specific analytical method for the determination of thiram residues in fruits and vegetables by LC–MS/MS | Request PDF - ResearchGate. [Link]

- CN108147986A - The preparation method of tetraethylthiuram disulfide - Google P

-

A Sensitive Spectrophotometric Method for the Determination of Thiram Fungicides and its Application in Environmental Samples - Asian Journal of Research in Chemistry. [Link]

-

527 THIRAM (DITHIOCARBAMATES, 105) EXPLANATION Thiram was originally evaluated in 1965 (toxicology) and 1967 (toxicology and res. [Link]

-

Thiram | C6H12N2S4 | CID 5455 - PubChem - NIH. [Link]

-

(PDF) Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS - ResearchGate. [Link]

-

Thiram - Wikipedia. [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]

-

Impact of H/D isotopic effects on the physical properties of materials - RSC Publishing. [Link]

-

Utility of the deuterated compounds described in this study for the... - ResearchGate. [Link]

-

Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiram-d12 | CAS 69193-86-8 | LGC Standards [lgcstandards.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. BE1012460A3 - PROCESS FOR PREPARATION tetramethylthiuram disulfide. - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiram | C6H12N2S4 | CID 5455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability of Thiram-d12 Under UV Light Exposure

Executive Summary

Thiram-d12 (Tetramethylthiuram disulfide-d12) is the stable isotopically labeled analog of the dithiocarbamate fungicide Thiram. It serves as the gold-standard Internal Standard (IS) for the quantification of Thiram residues via LC-MS/MS.

While deuterium labeling provides mass differentiation, it does not confer immunity to photodegradation. The photolability of Thiram-d12 is governed by the electronic excitation of the dithiocarbamate moiety (S-S bond), a feature identical to the non-labeled analyte. This guide details the photochemical instability mechanisms of Thiram-d12, provides a rigorous experimental protocol for assessing its stability in your specific matrix, and outlines handling directives to ensure data integrity.

Mechanistic Insight: Photochemistry & Isotope Effects

To understand the stability profile of Thiram-d12, one must decouple the isotopic labeling from the chromophoric properties of the molecule.

The Chromophore and UV Susceptibility

The core structure of Thiram consists of two dimethyl-dithiocarbamate groups linked by a disulfide (S-S) bond. This S-S bond is the "weak link" regarding UV stability.

-

Absorption: Thiram absorbs strongly in the UV region (maxima typically around 250 nm and 280 nm).

-

Excitation: Upon absorption of UV photons (h

), the molecule enters an excited singlet state. -

Cleavage: The primary relaxation pathway is the homolytic cleavage of the S-S bond, generating two dithiocarbamyl radicals.

The Deuterium Kinetic Isotope Effect (KIE)

A common misconception is that deuterated standards are inherently more stable.

-

Primary KIE: Occurs when a C-H (vs. C-D) bond is broken in the rate-determining step. This can slow degradation significantly (kH/kD

6-7). -

Secondary KIE: Occurs when the isotopic substitution is adjacent to the reaction center but the bond itself is not broken.

Application to Thiram-d12:

In Thiram-d12, the deuterium atoms are located on the methyl groups (

Photodegradation Pathway

The degradation is pseudo-first-order and yields Carbon Disulfide (

Caption: Figure 1. Photolytic degradation pathway of Thiram-d12 driven by S-S bond cleavage.

Experimental Protocol: Stability Validation

Do not rely on literature values alone. Solvent composition, pH, and light intensity in your specific lab environment affect degradation rates. Use this self-validating protocol to determine the "Safe Handling Time" (SHT) for your stock solutions.

Materials & Setup

-

Analyte: Thiram-d12 (Solid or Stock Solution).

-

Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) for stock preparation due to lower radical reactivity.

-

Light Source: Standard laboratory fluorescent lighting (simulating benchtop preparation) and a UV-cabinet (for stress testing).

-

Control: Amber glassware wrapped in aluminum foil.

Step-by-Step Workflow

Step 1: Preparation Prepare a 1 µg/mL working solution of Thiram-d12 in your mobile phase (e.g., 50:50 ACN:Water).

Step 2: Exposure Design Aliquot the solution into 6 clear glass HPLC vials and 2 amber/foiled control vials.

-

Set A (Stress): Place 3 clear vials under direct UV light (254 nm) or intense lab light.

-

Set B (Benchtop): Place 3 clear vials on the lab bench (ambient light).

-

Set C (Control): Keep amber vials in the dark at 4°C.

Step 3: Time-Point Sampling Analyze aliquots via LC-MS/MS at T=0, 1h, 4h, and 24h.

Step 4: Quantification & Analysis

Monitor the MRM transition for Thiram-d12 (e.g., m/z 252.1

Caption: Figure 2. Experimental workflow for validating Thiram-d12 photostability.

Data Presentation & Interpretation

The following table summarizes typical degradation kinetics observed for dithiocarbamates. Use this as a reference to benchmark your experimental results.

Table 1: Expected Stability Profile of Thiram-d12

| Condition | Solvent System | Approx. Half-Life ( | Risk Level |

| Dark / 4°C | ACN (Pure) | > 6 Months | Low (Stable) |

| Dark / 4°C | Water/ACN (50:50) | ~ 1-2 Weeks | Low-Medium (Hydrolysis risk) |

| Ambient Light | Water/ACN (50:50) | 4 - 12 Hours | High (Process immediately) |

| UV Light (254nm) | Water/ACN (50:50) | < 30 Minutes | Critical (Rapid failure) |

Key Finding: If your "Ambient Light" samples show >5% degradation within your typical sample preparation time (e.g., 2 hours), you must switch to amber glassware and low-actinic lighting (yellow light) for all sample processing.

Handling & Mitigation Strategies

To ensure the reliability of Thiram-d12 as an Internal Standard:

-

Amber Everything: Use amber borosilicate glass for all stock solutions and autosampler vials.

-

Stock Solvents: Prepare primary stocks in pure Acetonitrile or Acetone. Avoid protic solvents (Methanol/Water) for long-term storage, as they can facilitate radical propagation and hydrolysis.

-

Autosampler Protection: Ensure your LC autosampler has a darkened or covered tray. If the samples sit in the rack for 24 hours during a sequence, ambient light inside the instrument can degrade the IS, leading to rising calculated concentrations (as the IS area drops, the Ratio Area/IS increases).

-

Fresh Preparation: Do not store aqueous working standards for more than 24 hours.

References

-

Plaza-Bolaños, P., et al. (2025). Photocatalytic Degradation of Thiram (Fungicides) under Visible Light Irradiation. SciSpace. Link

-

Céspedes, A., et al. (2013). Photodegradation of the fungicide thiram in aqueous solutions.[1][2][3][4] Kinetic studies and identification of the photodegradation products by HPLC-MS/MS. Chemosphere/PubMed. Link

-

Food and Agriculture Organization (FAO). (1996). Thiram: Pesticide Residues in Food - 1996 Evaluations. Part II Toxicological. FAO Plant Production and Protection Paper. Link

-

MedChemExpress. (2023). Thiram-d12 Product Information and Stability. MedChemExpress. Link

-

Tokunou, Y., et al. (2018). Electrochemical Detection of Deuterium Kinetic Isotope Effect. JoVE (Journal of Visualized Experiments).[5] Link

Sources

- 1. scispace.com [scispace.com]

- 2. Photodegradation of the fungicide thiram in aqueous solutions. Kinetic studies and identification of the photodegradation products by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. barmac.com.au [barmac.com.au]

- 5. youtube.com [youtube.com]

Advanced Technical Guide: Thiram-d12 Metabolic Breakdown Products in Toxicology

Executive Summary & Core Directive

Thiram-d12 (Tetramethyl-d12-thiuram disulfide) is the fully deuterated isotopologue of the dithiocarbamate fungicide Thiram. In high-precision toxicology and bioanalysis, it serves two distinct but critical roles:

-

Analytical Gold Standard: As an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), correcting for the notorious instability of dithiocarbamates during extraction.

-

Mechanistic Tracer: A probe to elucidate metabolic flux, specifically distinguishing between oxidative desulfuration and hydrolytic degradation pathways.

This guide provides a rigorous technical breakdown of Thiram-d12’s metabolic fate, the specific mass-shifted breakdown products formed, and the validated protocols required to detect them.

Metabolic Fate & Deuterium Tracking

Understanding the toxicology of Thiram-d12 requires mapping the stability of the deuterium labels (

The Deuterium Stability Map

Thiram-d12 contains four deuterated methyl groups (

| Metabolic Step | Precursor | Product | Deuterium Status | Toxicological Relevance |

| Reduction | Thiram-d12 | d6-DMDC (Dimethyldithiocarbamate) | Retained (2x | Copper chelation; Dopamine |

| Acid Hydrolysis | d6-DMDC | d6-DMA (Dimethylamine) | Retained (2x | Precursor to nitrosamines (if nitrosated). |

| Acid Hydrolysis | d6-DMDC | CS | LOST | Neurotoxicity; Protein cross-linking. |

| Glucuronidation | d6-DMDC | d6-DMDC-Glucuronide | Retained | Excretion pathway. |

Mechanistic Pathway Diagram

The following diagram illustrates the metabolic breakdown of Thiram-d12, highlighting where the deuterium label is preserved (Blue) and where it is severed (Red).

Caption: Metabolic cascade of Thiram-d12. Green nodes indicate metabolites retaining the deuterium label; Red indicates loss of label.

Toxicological Implications of Breakdown Products[1]

d6-Dimethyldithiocarbamate (d6-DMDC)

-

Mechanism: DMDC is a potent chelator of metal ions (Cu, Zn). In the body, it inhibits copper-dependent enzymes like dopamine

-hydroxylase , leading to altered catecholamine levels. -

Analysis Note: d6-DMDC is the primary marker for Thiram exposure in blood. However, it is unstable and rapidly oxidizes back to Thiram or degrades to CS

unless stabilized immediately (see Protocol 4.1).

Carbon Disulfide (CS )[2]

-

The "Invisible" Metabolite: Because CS

contains no hydrogen, the breakdown of Thiram-d12 yields standard CS -

Toxicity: CS

reacts with amino groups on proteins to form dithiocarbamates, causing axonal swelling and neurofilament accumulation (distal axonopathy). -

Quantification: You cannot use Thiram-d12 to track CS

formation directly by mass shift. You must rely on the molar stoichiometry of d6-DMA formation (1:1 ratio with CS

Validated Analytical Protocols

Protocol: Stabilization and Extraction of Thiram/DMDC

Causality: Dithiocarbamates degrade to CS

Reagents:

-

Stabilization Buffer: 0.1 M EDTA + 0.2 M L-Cysteine in 0.5 M NaOH (pH > 10).

-

Internal Standard: Thiram-d12 (10 µg/mL in Acetonitrile).

Step-by-Step Workflow:

-

Sample Collection: Immediately aliquot 1.0 mL of whole blood/urine into tubes containing 200 µL of Stabilization Buffer. Do not freeze without buffer.

-

IS Spiking: Add 20 µL of Thiram-d12 working solution. Vortex for 10s.

-

Derivatization (Methylation):

-

Extraction: Add 2 mL Ethyl Acetate. Shake for 10 min. Centrifuge at 3000g.

-

Analysis: Inject the organic layer into GC-MS or LC-MS/MS.

Protocol: LC-MS/MS Quantification (MRM Parameters)

To specifically detect the deuterated metabolites, the Mass Spectrometer must be tuned to the mass shifts induced by the

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| Thiram-d0 | 241.0 | 88.0 | 15 | Native parent |

| Thiram-d12 (IS) | 253.1 | 94.1 | 15 | Mass shift +12 (Parent), +6 (Fragment) |

| S-Methyl-DMDC-d0 | 136.0 | 88.0 | 10 | Derivatized metabolite |

| S-Methyl-DMDC-d6 | 142.0 | 94.0 | 10 | Derivatized d6-metabolite |

Method Logic:

-

The transition

corresponds to the cleavage of the disulfide bond, releasing the d6-dimethylthiocarbamoyl cation ( -

The absence of "cross-talk" between the d0 (m/z 88) and d6 (m/z 94) channels ensures absolute specificity.

Analytical Workflow Visualization

The following diagram details the self-validating workflow for quantifying Thiram metabolites using Thiram-d12 as the internal standard.

Caption: IDMS workflow for Thiram analysis. Stabilization and derivatization are critical to prevent conversion to CS2 prior to measurement.

Kinetic Isotope Effects (KIE) in Drug Development

While Thiram-d12 is primarily an analytical tool, its use in in vivo tracer studies can reveal Kinetic Isotope Effects .

-

C-H Bond Cleavage: The oxidative demethylation of Thiram (a minor pathway compared to hydrolysis) involves C-H bond breakage by CYP450 enzymes.

-

Deuterium Impact: Since C-D bonds are stronger than C-H bonds, replacing H with D can reduce the rate of this specific metabolic step (

). -

Result: If Thiram-d12 shows a longer half-life than Thiram-d0 in a metabolic stability assay, it confirms that oxidative demethylation is a rate-limiting step. If half-lives are identical, hydrolysis (which does not break C-H bonds) is the dominant clearance mechanism.

References

-

National Center for Biotechnology Information (NCBI). (2025). Thiram (Compound Summary). PubChem. [Link]

-

World Health Organization (WHO). (1996). Thiram: Toxicological Evaluation. International Programme on Chemical Safety (IPCS). [Link]

-

Guengerich, F. P. (2017).[3] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. [Link]

-

Crnogorac, G., & Schwack, W. (2009).[4] Residue analysis of dithiocarbamate fungicides. Trends in Analytical Chemistry. [Link]

Sources

- 1. Thiram-induced cytotoxicity is accompanied by a rapid and drastic oxidation of reduced glutathione with consecutive lipid peroxidation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of Thiram in Complex Matrices Using Thiram-d12 Internal Standard with LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thiram. Thiram, a widely used dithiocarbamate fungicide, presents analytical challenges due to its thermal instability and susceptibility to degradation in various matrices.[1][2] To overcome these challenges, this protocol employs a stable isotope-labeled internal standard, Thiram-d12, utilizing the principle of isotope dilution mass spectrometry. The use of Thiram-d12 ensures the highest level of accuracy and precision by compensating for matrix effects, variations in sample preparation recovery, and instrument response fluctuations.[3] We will detail the rationale behind each step, from sample extraction to data analysis, providing a self-validating protocol suitable for high-throughput residue analysis in complex sample matrices such as fruits and vegetables.

Introduction: The Rationale for a Stable Isotope Internal Standard

Thiram (tetramethylthiuram disulfide) is a non-systemic contact fungicide used globally to protect a variety of crops from fungal diseases.[1][4][5] Its presence in the food chain necessitates sensitive and accurate monitoring to ensure consumer safety and regulatory compliance. However, the direct analysis of Thiram is notoriously difficult. The molecule is prone to degradation when exposed to acidic conditions, such as those found in plant juices, and can be affected by the presence of metal ions.[1][6]

Traditional analytical methods often measure the common degradation product, carbon disulfide (CS2), but this approach lacks specificity as other dithiocarbamates also produce CS2.[1][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the required specificity and sensitivity for direct Thiram analysis. However, the accuracy of LC-MS/MS quantification can be significantly compromised by matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample matrix.[8]

The most effective strategy to mitigate these sources of error is the use of a stable isotope-labeled (SIL) internal standard.[9] A SIL internal standard, such as Thiram-d12, is an ideal mimic of the target analyte. It is chemically identical, differing only in mass due to the substitution of hydrogen atoms with deuterium.[10] This ensures that the internal standard and the analyte behave virtually identically during extraction, chromatography, and ionization.[9] By adding a known amount of Thiram-d12 at the beginning of the sample preparation process, any loss of analyte during the workflow is mirrored by a proportional loss of the internal standard. Similarly, any matrix-induced ionization changes affect both compounds equally. Quantification is then based on the ratio of the analyte's response to the internal standard's response, providing a highly accurate and precise measurement independent of recovery or matrix interferences.

Physicochemical Properties: Guiding Analytical Strategy

Understanding the properties of Thiram is fundamental to designing an effective analytical method. These characteristics dictate the choice of extraction solvents, chromatographic conditions, and sample handling procedures.

| Property | Value | Implication for Analysis |

| Chemical Formula | C6H12N2S4 | - |

| Molar Mass | 240.42 g/mol | Guides mass spectrometer settings.[5] |

| Solubility in Water | 18 - 30 mg/L | Low water solubility suggests organic solvents are needed for efficient extraction.[5][6][11] |

| Solubility in Organic Solvents | Soluble in acetone, chloroform, ethyl acetate.[5][7][11][12] | Acetonitrile and ethyl acetate are excellent candidates for extraction and as stock solution solvents. |

| Log P (Octanol-Water) | 1.73 - 1.84 | Indicates moderate hydrophobicity, suitable for reversed-phase liquid chromatography.[4][11] |

| Stability | Degrades in acidic conditions and in the presence of copper ions.[1][6][13] | Sample extraction must be performed under neutral or slightly basic conditions, often at low temperatures, and may require a chelating agent like EDTA.[1] |

Thiram-d12 , with its twelve deuterium atoms, has a molar mass of approximately 252.5 g/mol . Its solubility and stability properties are virtually identical to those of unlabeled Thiram, making it the perfect counterpart for isotope dilution analysis.[10]

The Analytical Workflow: A Step-by-Step Rationale

Sample Preparation: Stabilizing and Extracting Thiram

The primary goal of sample preparation is to quantitatively extract Thiram from the matrix while minimizing its degradation. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is highly effective.[14][15]

Protocol: Extraction from Fruit/Vegetable Matrix

-

Homogenization: Weigh 10 g of a homogenized, frozen sample into a 50 mL centrifuge tube. Causality: Freezing the sample and maintaining low temperatures throughout the process is critical to inhibit enzymatic activity and slow degradation.

-

Internal Standard Spiking: Add a precise volume of Thiram-d12 working solution to the sample. Causality: The internal standard must be added at the very beginning to account for variability in all subsequent steps.

-

Solvent Addition: Add 10 mL of cold acetonitrile. Causality: Acetonitrile efficiently extracts the moderately polar Thiram while precipitating proteins and other macromolecules. Using cold solvent further preserves the analyte.[1]

-

Salts Addition: Add a salt mixture, typically containing anhydrous magnesium sulfate (to absorb water) and sodium chloride or sodium citrate (to induce phase separation). For Thiram, adding a buffering salt like sodium bicarbonate or including EDTA can be beneficial. Causality: Anhydrous salts remove residual water, improving extraction efficiency.[1] Buffering agents maintain a neutral or slightly alkaline pH to prevent acid-catalyzed hydrolysis, while EDTA chelates metal ions that can promote degradation.[1]

-

Extraction: Shake vigorously for 1 minute and centrifuge at >4000 rpm for 5 minutes.

-

Final Extract: Transfer an aliquot of the supernatant (acetonitrile layer) into an autosampler vial for LC-MS/MS analysis. For some complex matrices, an additional dispersive solid-phase extraction (d-SPE) cleanup step may be employed.

LC-MS/MS Analysis: Separation and Detection

Chromatographic Conditions

The goal of the liquid chromatography step is to separate Thiram from matrix interferences to ensure reliable detection by the mass spectrometer. A reversed-phase separation on a C18 column is typically effective.

| Parameter | Recommended Setting | Rationale |

| Column | C18, e.g., 2.1 x 100 mm, <3 µm | Provides good retention and separation for moderately hydrophobic compounds like Thiram. |

| Mobile Phase A | Water with 5 mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate acts as a buffer and improves peak shape. Formic acid aids in protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent to elute Thiram. |

| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate | A gradient ensures that analytes with different polarities are eluted as sharp peaks. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |

| Column Temp. | 30 - 40 °C | Controls retention time stability and improves peak shape. |

| Injection Vol. | 2 - 10 µL | Optimized for sensitivity without overloading the column. |

Mass Spectrometry Conditions

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity needed for trace-level quantification. For MRM, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. Monitoring at least two transitions per compound (a quantifier and a qualifier) is standard practice for confident identification. Electrospray ionization (ESI) in negative mode has been shown to be effective for Thiram.[16][17]

Optimized MRM Transitions

The following table provides typical MRM transitions for Thiram and its internal standard, Thiram-d12, in negative ionization mode. These should be optimized on the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Thiram | 239.0 | 119.9 | 88.0 |

| Thiram-d12 | 251.0 | 126.0 | 92.0 |

Note: The precursor for Thiram in negative mode is often the [M-H]⁻ ion or a fragment thereof. The transitions shown are illustrative and based on common fragmentation patterns.

Method Validation: Ensuring a Self-Validating System

A robust analytical method must be validated to demonstrate its fitness for purpose. The inclusion of Thiram-d12 makes the system inherently more robust and self-validating on a per-sample basis. Key validation parameters are summarized below, with typical acceptance criteria based on regulatory guidelines like SANCO/12495/2011.[15][18]

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | Ensure no interferences from the matrix are present at the retention time of the analyte. | No significant peaks (>30% of LOQ) in blank samples. |

| Linearity | Demonstrate a proportional response over a defined concentration range. | R² ≥ 0.99 for calibration curve. |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ≥ 10; Precision ≤ 20% RSD; Accuracy 70-120%.[15][16][17] |

| Accuracy (Recovery) | Measure the agreement between the measured concentration and the true concentration. | Mean recoveries between 70-120%.[15][16][17] |

| Precision (RSD%) | Measure the closeness of repeated measurements (repeatability and reproducibility). | Relative Standard Deviation (RSD) ≤ 20%.[15] |

| Matrix Effect | Quantify the ion suppression or enhancement from the matrix. | With a SIL IS, the effect should be compensated for, resulting in accurate quantification. |

Example Validation Data (Illustrative)

A validation study in a tomato matrix yielded the following results, demonstrating the method's performance.

| Parameter | Result |

| Linearity (0.5 - 100 ng/mL) | R² = 0.998 |

| LOQ | 2 µg/kg[16][17] |

| Accuracy (at 10, 50, 100 µg/kg) | 95 - 108%[16][17] |

| Precision (RSD%) | < 10% |

Conclusion

The use of Thiram-d12 as a stable isotope-labeled internal standard is the cornerstone of a highly reliable and accurate method for quantifying Thiram residues by LC-MS/MS. This approach effectively negates the challenges posed by analyte instability, variable extraction recovery, and matrix-induced ionization effects. The detailed protocol and rationale provided in this application note offer a robust framework for researchers and analytical scientists to implement a self-validating system for the routine monitoring of Thiram in complex matrices, ensuring data of the highest integrity for food safety and regulatory purposes.

References

-

Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS. PubMed. Available at: [Link]

-

Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS | Request PDF. ResearchGate. Available at: [Link]

-

Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available at: [Link]

-

Thiram (Tetramethylthiuram disulfide). InChem. Available at: [Link]

-

Thiram - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

-

The determination of Thiram Residues in Fruit by UPLC-MS/MS. ResearchGate. Available at: [Link]

-

Identification of degradation products of thiram in water, soil and plants using LC-MS technique. Academia.edu. Available at: [Link]

-

THIRAM (DITHIOCARBAMATES, 105) EXPLANATION. Food and Agriculture Organization of the United Nations. Available at: [Link]

-

Thiram - Wikipedia. Wikipedia. Available at: [Link]

-

Thiram (Ref: ENT 987). AERU - University of Hertfordshire. Available at: [Link]

-

Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). PMC - NIH. Available at: [Link]

-

Identification of degradation products of thiram in water, soil and plants using LC-MS technique. Taylor & Francis Online. Available at: [Link]

-

Optimisation and validation of a specific analytical method for the determination of thiram residues in fruits and vegetables by LC–MS/MS | Request PDF. ResearchGate. Available at: [Link]

-

Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available at: [Link]

-

Development and validation of LC-MS/MS method for determining multi-residue pesticides in vegetables. PubMed. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available at: [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

-

Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. Available at: [Link]

-

LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. Taylor & Francis Online. Available at: [Link]

-

Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available at: [Link]

-

Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not. SciSpace. Available at: [Link]

-

The Selection of Internal Standards in the Absence of Isotopes. Welch Materials, Inc. Available at: [Link]

- Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues. Google Patents.

-

MRM transitions used for MS / MS detection | Download Table. ResearchGate. Available at: [Link]

-

MRM and MIcroLC. University of Washington. Available at: [Link]

-

MassHunter MRM/dMRM/tMRM Database Familiarization Guide. Agilent. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Identification of degradation products of thiram in water, soil and plants using LC-MS technique [academia.edu]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Thiram - Wikipedia [en.wikipedia.org]

- 6. atamankimya.com [atamankimya.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. welchlab.com [welchlab.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. Thiram (Ref: ENT 987) [sitem.herts.ac.uk]

- 12. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nj.gov [nj.gov]

- 14. agilent.com [agilent.com]

- 15. Development and validation of LC-MS/MS method for determining multi-residue pesticides in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. eurl-pesticides.eu [eurl-pesticides.eu]

Preparation of Thiram-d12 stock solutions in acetonitrile

Application Note: Precision Preparation of Thiram-d12 Stock Solutions in Acetonitrile for LC-MS/MS Quantitation

Abstract

This technical guide details the gravimetric preparation of Thiram-d12 (Tetramethylthiuram disulfide-d12) primary stock solutions in acetonitrile (ACN). Designed for researchers in pesticide residue analysis and toxicology, this protocol addresses the specific physicochemical challenges of Thiram—namely its photosensitivity, disulfide bond instability, and solubility profile. By adhering to the SANTE/11312/2021 guidelines for analytical quality control, this workflow ensures isotopic purity retention and accurate quantitation in isotope dilution mass spectrometry (IDMS).

Introduction & Scientific Rationale

Thiram is a dithiocarbamate fungicide widely used in agriculture.[1][2][3] Its quantification at trace levels (ppb/ppt) requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, dithiocarbamates are notorious for matrix-induced signal suppression and degradation during ionization.

Why Thiram-d12?

To correct for these matrix effects, Thiram-d12 is employed as an Internal Standard (IS). The deuterium labeling (

Why Acetonitrile? While Thiram has poor water solubility (~30 mg/L), it is highly soluble in acetonitrile (>80 g/L). Furthermore, acetonitrile is aprotic. Protic solvents like methanol can, under certain pH conditions, accelerate the degradation of dithiocarbamates or promote transesterification. Acetonitrile provides a stable, high-solubility environment compatible with Reverse Phase LC (RPLC) mobile phases.

Material Specifications

| Component | Specification | CAS Number | Critical Requirement |

| Thiram-d12 | >98 atom% D, >97% Chemical Purity | 69193-86-8 | Isotopic enrichment must be verified to prevent "cross-talk" with native Thiram transitions. |

| Acetonitrile | LC-MS Grade | 75-05-8 | Free of particulate matter and background phthalates. |

| Formic Acid | LC-MS Grade (Optional) | 64-18-6 | Used only if pH adjustment is required for specific stability studies (usually not for stock). |

| Glassware | Class A, Amber | N/A | CRITICAL: Thiram is photosensitive. Clear glass must be wrapped in foil if amber is unavailable. |

Protocol: Primary Stock Preparation (Gravimetric)

Objective: Prepare a 1000 µg/mL (1 mg/mL) stock solution. Method: Gravimetric preparation is preferred over volumetric to eliminate temperature-dependent volume expansion errors of ACN.

Step-by-Step Methodology

-

Equilibration: Allow the Thiram-d12 reference standard vial to reach room temperature (20-25°C) before opening to prevent condensation, which hydrolyzes the disulfide bond.

-

Weighing:

-

Place a clean, dry amber 10 mL volumetric flask on an analytical balance (readability 0.01 mg).

-

Tare the balance.

-

Accurately weigh 10.0 mg (± 0.1 mg) of Thiram-d12 powder directly into the flask. Record the exact mass (

).

-

-

Solvation:

-

Add approximately 5 mL of LC-MS grade Acetonitrile.

-

Sonicate for 1-2 minutes. Warning: Do not exceed 5 minutes or allow the bath to heat up. Heat degrades dithiocarbamates.

-

Swirl gently to ensure complete dissolution.

-

-

Volume Make-up:

-

Dilute to the mark with Acetonitrile.

-

Invert the flask 10-15 times to homogenize.

-

-

Concentration Calculation: Calculate the exact concentration (

) accounting for purity (

Working Standard Dilution (Volumetric)

Objective: Prepare a 10 µg/mL working solution for spiking.

-

Pipette 100 µL of the Primary Stock (

µg/mL) into a 10 mL amber volumetric flask. -

Dilute to volume with Acetonitrile.

-

Storage: Transfer to 2 mL amber cryo-vials with PTFE-lined caps. Store at -20°C.

Critical Control Points & Causality (E-E-A-T)

This section explains the why behind the steps to ensure scientific integrity.

-

Amber Glassware (Photosensitivity): Thiram absorbs UV light, leading to homolytic cleavage of the S-S bond. Exposure to laboratory fluorescent light for >4 hours can degrade solutions by up to 15%. Action: Always use amber glass.

-

Temperature Control (Thermal Degradation): Thiram decomposes to dimethylamine and carbon disulfide at elevated temperatures. Action: Avoid rotary evaporation with high bath heat; keep sonication brief.

-

Solvent Choice (Protic vs. Aprotic): In acidic aqueous/methanolic conditions, Thiram can degrade to dimethyldithiocarbamate. ACN prevents this protonation-driven hydrolysis.

Quality Control & Validation

Before using the stock for critical assays, validate it using the "New vs. Old" comparison method recommended by SANTE guidelines.

Validation Protocol:

-

Prepare a dilution of the New Stock to 100 ppb.

-

Prepare a dilution of the Old (Validated) Stock or a Certified Reference Material (CRM) to 100 ppb.

-

Inject both into LC-MS/MS (n=5).

-

Acceptance Criteria: The response area ratio must be within 95-105% .

Visualization: Workflow & Logic

Figure 1: Preparation & Stability Workflow

Caption: Step-by-step gravimetric preparation workflow for Thiram-d12, highlighting critical control points for stability.

Figure 2: Validation Logic (SANTE Guidelines)

Caption: Self-validating logic flow based on SANTE/11312/2021 guidelines to ensure stock solution accuracy.

References

-

European Commission. (2021).[4] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[4][5][6][7][8] Retrieved from [Link]

-

PubChem. (n.d.).[1] Thiram (Compound Summary).[1][2][9][10][11] National Library of Medicine. Retrieved from [Link]

-

ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from [Link]

-

University of Hertfordshire. (2023). Thiram: PPDB: Pesticide Properties DataBase. Retrieved from [Link]

Sources

- 1. Thiram | C6H12N2S4 | CID 5455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. Thiram - Wikipedia [en.wikipedia.org]

- 4. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]

- 5. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. Guidelines - Maximum Residue levels - Food Safety - European Commission [food.ec.europa.eu]

- 8. european-accreditation.org [european-accreditation.org]

- 9. THIRAM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. atamankimya.com [atamankimya.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Note: Precision Quantification of Thiram and Dithiocarbamate Fungicides using Thiram-d12 Isotope Dilution LC-MS/MS

Executive Summary

Dithiocarbamate (DTC) fungicides are notoriously difficult to quantify due to their instability in acidic plant matrices and low solubility in standard organic solvents.[1][2][3] Traditional methods relying on acid hydrolysis to carbon disulfide (

This protocol details a direct, specific quantification method for Thiram using Thiram-d12 as a stable isotopically labeled internal standard (SIL-IS). By utilizing a modified alkaline QuEChERS extraction coupled with LC-MS/MS, this workflow prevents the degradation of the target analyte while Thiram-d12 actively compensates for matrix-induced ionization suppression and extraction losses.

The Challenge: Instability & Matrix Effects

The Degradation Mechanism

Standard pesticide extraction protocols (e.g., AOAC 2007.01) utilize acidic conditions (citrate buffering) which catalyze the decomposition of Thiram into

The Role of Thiram-d12

In Electrospray Ionization (ESI), co-eluting matrix components (pigments, sugars) often compete for charge, suppressing the analyte signal.

-

Without IS: External calibration curves fail to account for this suppression, leading to underestimation of toxic residues.

-

With Thiram-d12: The deuterated standard (

) is chemically identical to Thiram but mass-shifted (+12 Da). It co-elutes perfectly, experiencing the exact same matrix effects and extraction variances. The ratio of Analyte/IS remains constant, ensuring accuracy.

Figure 1: Mechanism of Matrix Effect Compensation using Thiram-d12. The internal standard normalizes ionization variability.

Materials & Reagents

Standards

-

Target Analyte: Thiram (Analytical Grade, >98%).

-

Internal Standard: Thiram-d12 (Isotopic Purity >99% D).

-

Structure: Fully deuterated methyl groups.

-

MW: ~252.5 g/mol (vs. 240.4 g/mol for native Thiram).

-

Reagents

-

Extraction Solvent: Acetonitrile (LC-MS Grade).[4]

-

Stabilizing Buffer: 10 mM Ammonium Acetate or 0.1% Ammonium Hydroxide (

) in water (pH > 8.0). -

QuEChERS Salts (Alkaline):

(4g),

Experimental Protocol

Sample Preparation (Surface vs. Homogenization)

Critical Decision: For surface residues (e.g., grapes, tomatoes), surface extraction is preferred to avoid releasing acidic intracellular juices that degrade Thiram. For processed foods, homogenization with alkaline buffer is mandatory.

Step-by-Step Alkaline Extraction

-

Weighing: Weigh 10.0 g of sample into a 50 mL centrifuge tube.

-

IS Addition: Add 50 µL of Thiram-d12 working solution (e.g., 10 µg/mL in Acetonitrile). Vortex for 30s.

-

Alkaline Stabilization: Add 10 mL of 10 mM Ammonium Hydroxide (pH 9-10). Shake to wet the sample.

-

Extraction: Add 10 mL Acetonitrile. Shake vigorously for 1 min (or use mechanical shaker).

-

Partitioning: Add QuEChERS salts (

). Shake immediately for 1 min to prevent clumping.-